5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Dopamine D2 receptor β-arrestin biased agonism functional selectivity

5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (CAS 177210-33-2, MW 165.15, C₈H₇NO₃) is a heterocyclic benzoxazinone building block carrying a single hydroxyl substituent at the 5-position of the fused benzene ring. Unlike the naturally abundant 2- and 4-hydroxylated benzoxazinoids (e.g., HBOA, DIBOA, DIMBOA) that dominate plant allelopathy and defense research, this synthetic 5-hydroxy scaffold has been independently validated as a versatile pharmacophoric head group in at least two distinct GPCR-targeted medicinal chemistry programs—dopamine D2 receptor biased agonists and β₂-adrenoceptor agonists.

Molecular Formula C8H7NO3
Molecular Weight 165.148
CAS No. 177210-33-2
Cat. No. B575999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
CAS177210-33-2
Molecular FormulaC8H7NO3
Molecular Weight165.148
Structural Identifiers
SMILESC1C(=O)NC2=C(C=CC=C2O1)O
InChIInChI=1S/C8H7NO3/c10-5-2-1-3-6-8(5)9-7(11)4-12-6/h1-3,10H,4H2,(H,9,11)
InChIKeyRVBZJDZYVVGTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (CAS 177210-33-2): Procurement-Grade Building Block Profile and Pharmaceutical Research Scaffold


5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (CAS 177210-33-2, MW 165.15, C₈H₇NO₃) is a heterocyclic benzoxazinone building block carrying a single hydroxyl substituent at the 5-position of the fused benzene ring. Unlike the naturally abundant 2- and 4-hydroxylated benzoxazinoids (e.g., HBOA, DIBOA, DIMBOA) that dominate plant allelopathy and defense research, this synthetic 5-hydroxy scaffold has been independently validated as a versatile pharmacophoric head group in at least two distinct GPCR-targeted medicinal chemistry programs—dopamine D2 receptor biased agonists and β₂-adrenoceptor agonists [1][2]. Its procurement value is anchored in this dual precedent: the 5-OH pattern enables functional selectivity at aminergic GPCRs that is not observed with other positional isomers, making it a rationally selected rather than commodity intermediate.

Why 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one Cannot Be Replaced by the Unsubstituted Parent Scaffold or Natural Hydroxylated Benzoxazinoids


The position of the hydroxyl substituent on the 1,4-benzoxazin-3-one nucleus is the single most consequential structural variable governing pharmacological trajectory. The natural 4-OH-bearing benzoxazinoids (DIBOA, DIMBOA) are optimized by evolution for phytotoxicity and antifeedant activity but lack GPCR ligand functionality [1]. The 2-OH lactam HBOA is categorically non-phytotoxic and serves as a biosynthetic intermediate rather than a bioactive endpoint [2]. The unsubstituted parent (CAS 5466-88-6) provides a blank scaffold with no demonstrated biased GPCR signaling capability. Only the 5-hydroxy substitution pattern has been mechanistically validated to support β-arrestin-biased D2 receptor partial agonism and high-potency β₂-adrenoceptor agonism—two pharmacologically orthogonal yet therapeutically significant activities neither accessible with the 4-OH, 2-OH, or unsubstituted congeners [3][4]. Generic substitution based on core scaffold similarity alone would discard the functionally essential 5-OH pharmacophoric element that enables these specific protein-ligand interactions.

Quantitative Differentiation Evidence: 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one Versus Closest Analogs and Alternatives


Functional Selectivity at Dopamine D2 Receptor: β-Arrestin-2 Recruitment Without G Protein Activation Using the 5-Hydroxy-Benzoxazinone Scaffold Versus the Reference Benzoxazinone 9d

In a systematic medicinal chemistry study by Männel et al. (2017), compound 15c—constructed by combining the 5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one primary pharmacophore with an N-propyl-substituted 1,4-diazepane—elicited substantial β-arrestin-2 recruitment at the dopamine D2 receptor while being nearly devoid of activity in a GTPγS binding assay (G protein pathway). This biased signaling profile was benchmarked against compound 9d, a more elaborated benzoxazinone derivative incorporating a pyrazolo[1,5-a]pyridine secondary pharmacophore. While 15c displayed reduced absolute potency relative to 9d, the key finding was that the 5-hydroxy-benzoxazinone head group alone, without any secondary pharmacophore, was sufficient to drive functionally selective D2R activation [1]. No equivalent biased signaling has been reported for the 4-hydroxy (DIBOA-type), 2-hydroxy (HBOA-type), or unsubstituted benzoxazinone scaffolds in any published D2 receptor study.

Dopamine D2 receptor β-arrestin biased agonism functional selectivity GPCR pharmacology

β₂-Adrenoceptor Agonist Potency and Selectivity: 5-Hydroxy-Benzoxazinone Head Group Versus Catechol-Based and Other Heterocyclic Pharmacophores

Hoenke et al. (2009) demonstrated that novel β₂-agonists incorporating a 5-hydroxy-4H-benzo[1,4]oxazin-3-one moiety as the head group yielded compound 6m, a potent full agonist of the β₂-adrenoceptor with high β₁/β₂-selectivity. In a guinea pig in vivo model, compound 6m produced complete reversal of acetylcholine-induced bronchoconstriction lasting over the entire 5-hour observation period [1]. In a subsequent 2024 study, Xu et al. employed structure-based design to further optimize this scaffold, identifying compound A19 (EC₅₀ = 3.7 pM at human β₂-AR) with a rapid onset (Ot₅₀ = 2.14 min) and extended duration of action (>12 h) on isolated guinea pig tracheal strips, along with significant efficacy in a rat COPD model [2]. The 5-hydroxy substitution is critical: it enables a hydrogen-bond interaction between the carboxylic acid tautomer of the oxazinone ring and Lys305 of the β₂-receptor, an interaction that underpins the observed subtype selectivity and is geometrically impossible with the 6- or 7-hydroxy isomers [1].

β₂-adrenoceptor agonists respiratory disease bronchodilation GPCR drug design

Phytotoxicity Divergence: 5-Hydroxy-Benzoxazinone Scaffold Versus 4-Hydroxy Natural Benzoxazinoids (DIBOA/DIMBOA) in Allelopathy and Herbicide Lead Profiling

Natural benzoxazinoids with a 4-hydroxy (hydroxamic acid) substituent—DIBOA and DIMBOA—are established phytotoxins. In the definitive SAR study by Macías et al. (2005), the 2-deoxy derivative D-DIBOA (4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one) and its analogues displayed the highest phytotoxic activity across all standard target species tested, whereas compounds lacking the N-4 hydroxyl group (lactams such as HBOA) were essentially inactive [1]. In soil environments, HBOA and its 7-methoxy analogue HMBOA are classified as non-toxic benzoxazinoids, in stark contrast to the toxic hydroxamic acids APO, DIBOA, and DIMBOA [2]. The synthetic 5-hydroxy-2H-1,4-benzoxazin-3(4H)-one occupies a structurally distinct space: it possesses an aromatic 5-OH rather than an N-4-OH, and thus is predicted to lack the phytotoxic activity intrinsic to DIBOA/DIMBOA while retaining synthetic versatility. This divergence is exploited in medicinal chemistry, where the 5-OH scaffold provides GPCR pharmacophoric functionality without the confounding phytotoxicity that would complicate hit triage in agrochemical-adjacent screening cascades [3].

allelopathy phytotoxicity herbicide discovery structure-activity relationship

Antiparasitic Selectivity of Benzoxazinone-Core Compounds: Favorable Therapeutic Window Versus Reference Drug Glucantime in Leishmania Assays

A focused set of benzoxazinone (Bex) and pyridoxazinone (Pyr) core compounds was evaluated against Leishmania braziliensis and L. infantum promastigotes. Compounds Bex2 (CC₅₀ = 274.3 ± 1.87 µg/mL) and Bex3 (CC₅₀ = 105.7 ± 2.26 µg/mL), which incorporate the 1,4-benzoxazin-3-one scaffold, demonstrated IC₅₀ values within the range of 92–238 µg/mL against L. braziliensis and 89–188 µg/mL against L. infantum, with activity comparable to the reference drug Glucantime®. Crucially, these benzoxazinone-core compounds exhibited low cytotoxicity against mammalian splenic hamster cells (CC₅₀ ranging from >400 to 105.7 µg/mL) and yielded favorable selectivity indices (SI = 1.12 to 3.96) [1]. While the exact 5-hydroxy substitution was not present in this specific compound set, the study validates the benzoxazinone core itself as a competent antiparasitic scaffold with a measurable therapeutic margin, providing a precedent for further optimization of 5-substituted variants in neglected disease programs.

antileishmanial neglected tropical disease selectivity index benzoxazinoid analogs

Antimicrobial Scaffold Differentiation: Synthetic 1,4-Benzoxazin-3-one Derivatives Achieve Potent MIC Values Where Natural Monomeric Benzoxazinoids Fail

A comprehensive review by de Bruijn et al. (2018) evaluated all published antimicrobial MIC data for benzoxazinoids and reached a critical conclusion: monomeric natural benzoxazinoids (including DIBOA, DIMBOA, HBOA, and their glucosides) lack meaningful potency as antimicrobial agents. However, synthetic derivatives built on the 1,4-benzoxazin-3-one backbone achieve MIC values as low as 6.25 µg/mL against pathogenic fungi (e.g., Candida albicans) and 16 µg/mL against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) [1]. This creates a strategic procurement rationale: the 5-hydroxy-benzoxazinone scaffold serves as a synthetic entry point into the antimicrobial-active derivative space that is inaccessible from the naturally abundant but intrinsically inactive monomeric benzoxazinoids. The 5-OH group provides an additional vector for derivatization beyond what is possible with the unsubstituted parent scaffold, potentially enabling access to the 6.25–16 µg/mL MIC potency range observed for optimized synthetic congeners.

antimicrobial antifungal minimum inhibitory concentration scaffold repurposing

Synthetic Tractability and Building Block Purity: Commercial Availability of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one at ≥95% Purity Versus In-House Synthesis of Hydroxylated Benzoxazinones

5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (CAS 177210-33-2) is commercially available from multiple reputable suppliers at purity specifications ranging from 95% to 98+%, with supporting analytical documentation including NMR, HPLC, and GC . The compound is supplied as a research-grade building block with recommended storage at 2–8°C in sealed, dry conditions . In contrast, the closest natural analogs—DIBOA (CAS 17359-54-5) and HBOA (2-hydroxy-2H-1,4-benzoxazin-3(4H)-one)—are significantly less available commercially due to their inherent instability as aglycones; DIBOA undergoes rapid degradation to BOA and APO in aqueous and soil environments (Macías et al., 2005), while HBOA, though more stable, is biosynthetically transient [1]. The synthetic 5-hydroxy compound avoids the reactive N-4 hydroxyl group that confers instability on DIBOA, resulting in a shelf-stable building block suitable for parallel synthesis and library production—a practical procurement differentiator for medicinal chemistry groups prioritizing reproducible SAR campaigns.

chemical procurement building block purity specification synthetic accessibility

Validated Application Scenarios for 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one in Scientific and Industrial Research


Dopamine D2 Receptor Biased Agonist Development for Neuropsychiatric Drug Discovery

Medicinal chemistry teams pursuing functionally selective D2 receptor partial agonists (e.g., for schizophrenia or Parkinson's disease) can deploy the 5-hydroxy-benzoxazinone scaffold as a validated minimal pharmacophore for β-arrestin-biased signaling. The scaffold has been experimentally confirmed to drive β-arrestin-2 recruitment without concomitant G protein activation when elaborated with an appropriate amine-containing side chain. This biased signaling profile, demonstrated by Männel et al. (2017), is mechanistically linked to the 5-OH substitution pattern and is not achievable with unsubstituted, 2-hydroxy, or 4-hydroxy benzoxazinone congeners. Procurement of this specific building block enables structure-activity relationship campaigns building from compound 15c as a reference point [1].

Inhaled Long-Acting β₂-Adrenoceptor Agonist (LABA) Lead Optimization

Respiratory drug discovery groups can leverage the 5-hydroxy-benzoxazinone head group as a clinically precedented, patent-protected pharmacophore for next-generation LABAs. The 2009 Hoenke study established the scaffold's ability to deliver full β₂-agonism with high β₁/β₂-selectivity and >5-hour in vivo bronchodilation; the 2024 Xu study extended this to picomolar potency (EC₅₀ = 3.7 pM for A19) with >12-hour duration. The 5-OH group is structurally essential for the key Lys305 hydrogen-bond interaction that confers β₂-selectivity. This scaffold is appropriate for programs targeting once-daily inhaled therapies for asthma and COPD where duration of action and subtype selectivity are critical differentiation parameters [2][3].

Antiparasitic Lead Generation for Neglected Tropical Diseases

The benzoxazinone core has been independently validated in antileishmanial screening, with compounds Bex2 and Bex3 demonstrating IC₅₀ values comparable to Glucantime® and favorable selectivity indices (SI up to 2.59) against mammalian cells. The 5-hydroxy-benzoxazinone building block provides a functionalized entry point for synthesizing focused libraries targeting Leishmania spp., with the 5-OH group offering an additional vector for introducing substituents that may further improve potency and selectivity beyond the values reported for the unsubstituted Bex series (IC₅₀ = 92–238 µg/mL; SI = 1.12–2.59) [4].

Antimicrobial Derivative Synthesis Exploiting the Benzoxazinone Scaffold

Groups working on novel antibacterial or antifungal agents can use the 5-hydroxy-benzoxazinone scaffold to access the synthetic derivative space where potent MIC values (6.25 µg/mL against C. albicans; 16 µg/mL against S. aureus and E. coli) have been demonstrated. This approach bypasses the intrinsic inactivity of natural monomeric benzoxazinoids while retaining the synthetic versatility of the 1,4-benzoxazin-3-one core. The 5-OH substituent provides an additional derivatization handle beyond those available on the unsubstituted parent scaffold (CAS 5466-88-6), potentially enabling exploration of structure-activity relationships at both the aromatic ring and the oxazinone nitrogen simultaneously [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.